methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Stereochemistry Chiral Purity Racemization Assays

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride (CAS 32381-17-2), also known as DL-Histidine methyl ester dihydrochloride or H-DL-His-OMe·2HCl, is the racemic (DL) form of the histidine methyl ester dihydrochloride salt. As a C-terminal protected histidine derivative supplied as a dihydrochloride salt, it serves as a key building block in solution-phase peptide synthesis, where the methyl ester masks the carboxylic acid to enable selective amide bond formation at the amino terminus.

Molecular Formula C7H13Cl2N3O2
Molecular Weight 242.1 g/mol
CAS No. 32381-17-2
Cat. No. B3125349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
CAS32381-17-2
Molecular FormulaC7H13Cl2N3O2
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN=CN1)N.Cl.Cl
InChIInChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H
InChIKeyDWAYENIPKPKKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride: A Racemic Histidine Building Block for Peptide Synthesis and Chemical Biology


Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride (CAS 32381-17-2), also known as DL-Histidine methyl ester dihydrochloride or H-DL-His-OMe·2HCl, is the racemic (DL) form of the histidine methyl ester dihydrochloride salt [1]. As a C-terminal protected histidine derivative supplied as a dihydrochloride salt, it serves as a key building block in solution-phase peptide synthesis, where the methyl ester masks the carboxylic acid to enable selective amide bond formation at the amino terminus [1]. This compound is structurally distinct from the enantiomerically pure L-histidine methyl ester dihydrochloride (CAS 7389-87-9, the most commonly procured reagent in this family) and its D-enantiomer counterpart (CAS 4467-54-3); it is classified under ECHA with EC Number 187-670-9 and carries harmonized CLP hazard classifications for skin, eye, and respiratory irritation [2]. The racemic nature of this compound—lacking the stereochemical specificity of its optically pure analogs—creates distinct selection rationales for research environments requiring stereochemical controls, racemization studies, or achiral synthetic pathways.

Why Procuring Enantiopure L- or D-Histidine Methyl Ester Cannot Substitute for the Racemic DL Form in Specific Research Contexts


Generic substitution of methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride (DL-His-OMe·2HCl) with the enantiomerically pure L-His-OMe·2HCl (CAS 7389-87-9) or D-His-OMe·2HCl (CAS 4467-54-3) is not scientifically valid in contexts requiring racemic starting material or stereochemical controls. The DL racemic mixture exhibits fundamentally different physical properties: it lacks optical rotation (expected [α] ≈ 0°), whereas L-His-OMe·2HCl shows [α]20/D +8.0° to +11.0° (c=2, H₂O) , and its melting point of approximately 189–190°C is markedly lower than the 207°C (decomposition) reported for the enantiopure L-form . These differences arise from the distinct crystal packing of a racemic compound versus a single enantiomer, which directly impacts solubility, dissolution kinetics, and formulation stability [1]. Researchers performing racemization studies, stereochemical screening, or synthesizing APIs where both enantiomers are evaluated must use the authentic DL substrate; inadvertently procuring the L-enantiomer would invalidate such experiments. The following evidence quantifies these stereochemistry-dependent selection criteria, supported by available comparative data.

Quantitative Differentiation Evidence: DL-Histidine Methyl Ester Dihydrochloride vs. Enantiopure Analogs


Optical Rotation: Zero vs. +8.0° to +11.0° Distinguishes DL Racemate from L-Enantiomer for Stereochemical Applications

The most analytically rigorous discriminator between the target compound (DL-His-OMe·2HCl, CAS 32381-17-2) and the commonly procured L-histidine methyl ester dihydrochloride (L-His-OMe·2HCl, CAS 7389-87-9) is optical rotation. The DL racemic mixture, by definition, exhibits no net optical rotation (expected specific rotation [α] ≈ 0°), whereas L-His-OMe·2HCl displays a specific rotation of [α]20/D +8.0° to +11.0° (c=2, H₂O) . The D-enantiomer (CAS 4467-54-3) exhibits the opposite sign of rotation. This absolute stereochemical difference means the compounds are not interchangeable in any experiment where chiral identity or racemic background is a controlled variable [1].

Stereochemistry Chiral Purity Racemization Assays Peptide Synthesis

Melting Point Depression: 189–190°C for DL Form vs. 207°C for L-Enantiomer as a Crystallinity and Formulation Indicator

The melting point of the DL racemic mixture (CAS 32381-17-2) is reported as approximately 189–190°C , which is approximately 17–18°C lower than the 207°C (decomposition) reported for enantiopure L-histidine methyl ester dihydrochloride (CAS 7389-87-9) . This melting point depression is characteristic of racemic compounds, which typically form distinct crystal structures (racemic conglomerate or racemic compound) with different lattice energies compared to enantiopure crystals [1]. The lower melting point directly affects thermal stability during storage and processing, and can influence dissolution rates in solid-phase reaction setups.

Solid-State Characterization Formulation Purity Analysis Crystallinity

Stoichiometric Salt Form Differentiation: Dihydrochloride Guarantees 2 eq. HCl for Consistent Protonation vs. Free Base or Mono-HCl Analogs

The dihydrochloride salt form (2 eq. HCl per molecule of histidine methyl ester, molecular formula C₇H₁₁N₃O₂·2HCl, MW 242.10) of CAS 32381-17-2 ensures complete protonation of both the α-amino group and the imidazole ring . This contrasts with histidine free base (MW 155.16) and mono-hydrochloride salt forms that may be encountered as alternatives. While direct comparative solubility data for the DL racemate vs. the enantiopure dihydrochloride salts are not available in the open literature, the racemic crystal lattice typically exhibits higher aqueous solubility than the corresponding enantiopure crystals [1]; this class-level inference supports the expectation of slightly enhanced solubility for the DL form under identical conditions.

Salt Form Selection Solubility Reaction Consistency Peptide Synthesis

Racemization Susceptibility: DL Form Eliminates Need for Chiral Integrity Monitoring During Harsh Synthetic Transformations

Histidine derivatives are known to be susceptible to racemization at the α-carbon during peptide coupling, particularly under basic activation conditions or elevated temperatures [1]. Specifically, Nτ-methyl-histidine derivatives are prone to racemization during activation, and the extent can be reduced—but not eliminated—through optimized coupling protocols [1]. When enantiopure L-His-OMe·2HCl is used as a building block, the researcher must accept the risk of partial racemization, which can produce diastereomeric peptide impurities that are difficult to separate and quantify. In contrast, when the DL racemic starting material (CAS 32381-17-2) is deliberately selected for achiral target synthesis or for preparing racemic reference standards, racemization during the reaction is irrelevant to the outcome. This eliminates the analytical burden of chiral purity assessment (e.g., chiral HPLC or polarimetry) at each synthetic step.

Racemization Studies Synthetic Robustness Process Chemistry Chiral Purity

Procurement-Linked Application Scenarios for Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride Based on Differentiated Evidence


Racemic Peptide Library Synthesis for Drug Discovery Screening

When medicinal chemistry teams synthesize peptide libraries for initial binding or activity screening where stereochemistry is not the primary selectivity filter, using the DL racemic starting material (CAS 32381-17-2) is scientifically and economically rational. The synthesized racemic peptides can later be resolved or enantioselectively re-synthesized only for hits. This approach leverages the evidence that the DL form requires no chiral purity monitoring during synthesis [1], and the fixed dihydrochloride stoichiometry ensures consistent coupling yields batch-to-batch .

Racemization Method Development and Chiral Assay Validation

Analytical laboratories developing chiral HPLC methods or capillary electrophoresis protocols for histidine-containing peptides require authentic racemic reference standards [1]. The DL racemate provides a 1:1 enantiomer mixture without the need for controlled racemization of costly enantiopure material. Its zero optical rotation provides a baseline for polarimetric calibration, and its lower melting point (189–190°C vs. 207°C for L-form) can serve as a rapid identity confirmation.

Synthesis of Racemic Drug Substance Impurity Standards for Regulatory Filing

Pharmaceutical process chemistry groups preparing impurity reference standards for ANDA or NDA submissions may require racemic histidine-containing impurities for method validation [1]. Procuring DL-His-OMe·2HCl as a building block enables direct synthesis of the racemic impurity without stereochemical ambiguity, ensuring that both enantiomers of the impurity are represented in the reference standard. The ECHA CLP classification data [2] support appropriate safety handling documentation for GLP environments.

Structure-Activity Relationship (SAR) Studies Comparing D-, L-, and DL-Histidine-Containing Peptides

In academic or industrial SAR programs evaluating the stereochemical tolerance of a biological target, all three forms—L-, D-, and DL-histidine methyl ester—must be procured and tested in parallel [1]. The DL form (CAS 32381-17-2) serves as the racemic control; any difference in potency between the racemate and the individual enantiomers can reveal stereochemical preference or the existence of a 'racemic switch' pharmacology. The quantitative optical rotation and melting point differences between the DL and L forms provide unambiguous identity confirmation upon receipt.

Quote Request

Request a Quote for methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.